Cas no 69123-92-8 (2(1H)-Pyrimidinone,4-amino-5-chloro-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)-)

2(1H)-Pyrimidinone,4-amino-5-chloro-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)- structure
69123-92-8 structure
Product Name:2(1H)-Pyrimidinone,4-amino-5-chloro-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)-
CAS No:69123-92-8
MF:C9H11ClFN3O4
MW:279.652744531631
CID:518729
PubChem ID:172391
Update Time:2025-04-19

2(1H)-Pyrimidinone,4-amino-5-chloro-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)- Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Pyrimidinone,4-amino-5-chloro-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)-
    • 2'-fluoro-5-chloro-1-beta-D-arabinofuranosylcytosine
    • 4-amino-5-chloro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
    • 1-(2-Deoxy-2-fluoro-Beta-D-arabinofuranosyl)-5-chlorocytosine
    • 2(1H)-Pyrimidinone, 4-amino-5-chloro-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-
    • SCHEMBL719644
    • 4-amino-5-chloro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one
    • 2'-Fluoro-5-chloro-aracytosine
    • DTXSID50988844
    • 69123-92-8
    • 1-(2-Deoxy-2-fluoro-Beta-D-arabinofuranosyl)-5-chlorocystine
    • 5-Chloro-1-(2-deoxy-2-fluoropentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol
    • CHEMBL3228487
    • 2'-Deoxy-2'-fluoro-beta-D arabinofuranosyl-5-chlorocytosine
    • Inchi: 1S/C9H11ClFN3O4/c10-3-1-14(9(17)13-7(3)12)8-5(11)6(16)4(2-15)18-8/h1,4-6,8,15-16H,2H2,(H2,12,13,17)/t4-,5+,6-,8-/m1/s1
    • InChI Key: WHOLRWUBNKWAHT-BYPJNBLXSA-N
    • SMILES: ClC1C(N)=NC(N(C=1)[C@H]1[C@H]([C@@H]([C@@H](CO)O1)O)F)=O

Computed Properties

  • Exact Mass: 279.0422117g/mol
  • Monoisotopic Mass: 279.0422117g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 430
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 108Ų
Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.